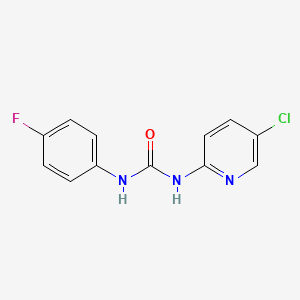
(3R*,4S*)-1-(5-methoxy-2-furoyl)-3,4-dimethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related diastereoisomeric 1,3-dimethylpiperidin-4-ols involves various chemical processes including the use of cis and trans configurations and different ester derivations. The configurations and conformations are typically determined through NMR characteristics, indicating a sophisticated approach to obtaining these compounds (Casy & Jeffery, 1972).
Molecular Structure Analysis
The molecular structure and characteristics of related compounds have been explored using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and computational methods like Density Functional Theory (DFT). These studies help in understanding the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals (Alphonsa et al., 2016).
Chemical Reactions and Properties
Research into compounds like 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate provides insight into novel synthesis routes, structural characteristics, and reaction mechanisms. The properties and reactivity of these compounds are influenced by their molecular structure and can be elucidated through various analytical methods (Naya et al., 2004).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and solubility are crucial for understanding the behavior and application potential of these compounds. The synthesis and structural analysis of related compounds, including their crystalline forms and intermolecular hydrogen bonding, provide a foundation for predicting the physical properties of "(3R*,4S*)-1-(5-methoxy-2-furoyl)-3,4-dimethylpiperidin-4-ol" (Ajibade & Andrew, 2021).
Chemical Properties Analysis
Understanding the chemical properties requires a detailed examination of the compound's reactivity, stability, and interaction with different chemical agents. This can be derived from studies on similar molecules, focusing on their behavior in various chemical environments and their reactivity patterns. The synthesis and applications of derivatives like dimethyl-4-hydroxy-2H-furan-3-one provide insights into the types of reactions and chemical behavior expected from our compound of interest (Zabetakis et al., 1999).
科学的研究の応用
Synthesis and Stereochemistry
The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which share structural similarities with the compound , have been thoroughly investigated. The study by Casy and Jeffery (1972) elucidates the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their derived esters. The configurations and preferred conformations of these derivatives were determined based on their p.m.r. characteristics, contributing to the understanding of stereochemical properties of similar compounds (Casy & Jeffery, 1972).
Aroma Chemicals and Flavor Compounds
Research on 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether highlights the importance of furan derivatives as key flavor compounds in fruits and their synthetic preparation for the food industry. These compounds, due to their attractive sensory properties, are highly valued in flavor science, with advancements in the biosynthetic pathways contributing to their production (Schwab, 2013).
Photopolymerization Applications
In materials science, the study by Guillaneuf et al. (2010) presents a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, proposed as a photoiniferter. This compound decomposes under UV irradiation to generate radicals, showcasing potential applications in photopolymerization processes and the development of light-sensitive materials (Guillaneuf et al., 2010).
Renewable PET Production
Pacheco et al. (2015) explored the use of Lewis acid molecular sieves in catalyzing reactions between ethylene and renewable furans for producing biobased terephthalic acid precursors. This research underscores the role of furan derivatives in sustainable chemistry and their potential in creating renewable materials for the plastics industry (Pacheco et al., 2015).
特性
IUPAC Name |
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9-8-14(7-6-13(9,2)16)12(15)10-4-5-11(17-3)18-10/h4-5,9,16H,6-8H2,1-3H3/t9-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWKTGVMKANES-RNCFNFMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC=C(O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC=C(O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-(5-methoxy-2-furoyl)-3,4-dimethylpiperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)
![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)
![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)
![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)
![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)


